1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide, also known as FLX-787, is a compound that has been studied for its potential therapeutic effects on various medical conditions.
Wissenschaftliche Forschungsanwendungen
Antitubercular and Antibacterial Activities
Research has demonstrated the design, synthesis, and confirmation of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, including compounds similar to the one , for their potent antitubercular activity against Mycobacterium tuberculosis and significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound and its derivatives could be promising molecular scaffolds for developing new antitubercular agents. The study further elaborates on the in silico prediction of toxicities, druglikeness, and drug score profiles of the tested compounds, which are promising (Bodige et al., 2019).
Radiotracer Development for PET Imaging
Another area of application involves the development of radiotracers for positron emission tomography (PET) imaging. A specific study synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride. This compound, referred to as [18F] NIDA-42033, was identified as a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain by PET, synthesized in sufficient quantities with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity >95% (Katoch-Rouse & Horti, 2003).
Antiviral Drug Discovery
In the domain of antiviral drug discovery, the compound's structural framework serves as a foundation for exploring therapeutic agents against various viral infections. A comprehensive review highlighted new strategies and molecular frameworks, including pyrazine derivatives and their analogues, for the treatment of viral diseases such as dengue fever and HIV. The review emphasizes the structural diversity and potential of these compounds in addressing current challenges in antiviral therapy (De Clercq, 2009).
Eigenschaften
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-30-20-10-8-19(9-11-20)25-23(29)17-3-2-14-28(15-17)22-13-12-21(26-27-22)16-4-6-18(24)7-5-16/h4-13,17H,2-3,14-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTHUACDYZGAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.